2-Ethyl-2-methyl-1,3-propanediol
Overview
Description
2-Ethyl-2-methyl-1,3-propanediol is a colorless, low viscosity liquid with a unique molecular structure . It is a branched asymmetric aliphatic diol . This structure inhibits the crystallization of MPDiol Glycol allowing it to remain liquid even in cold temperatures . It is a biodegradable, colorless glycol . This low molecular weight compound has no significant hazard potential and is widely used in polymer and coating applications .
Synthesis Analysis
There are several papers related to the synthesis of 2-Ethyl-2-methyl-1,3-propanediol. One paper discusses the enzymatic desymmetrization of 2-amino-2-methyl-1,3-propanediol . Another paper presents a new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration . A third paper discusses the biosynthesis of structurally diverse diols via a general route .Molecular Structure Analysis
The molecular structure of 2-Ethyl-2-methyl-1,3-propanediol is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
There are several studies on the chemical reactions involving 2-Ethyl-2-methyl-1,3-propanediol. One study investigates the kinetics of carbon dioxide reaction with aqueous blend of 2-amino-2-ethyl-1,3-propanediol (AEPD) with piperazine (PZ) . Another study discusses the reaction mechanism and kinetics of aqueous solutions of 2-amino-2-methyl-1,3-propanediol and carbon dioxide .Physical And Chemical Properties Analysis
2-Ethyl-2-methyl-1,3-propanediol has a molecular weight of 118.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 3 . Its exact mass is 118.099379685 g/mol . Its topological polar surface area is 40.5 Ų .Scientific Research Applications
Magnetic Cooling Applications
One of the notable applications of 2-Ethyl-2-methyl-1,3-propanediol derivatives is in the field of magnetic cooling. Specifically, compounds such as mixed-valent Mn supertetrahedra and planar discs, synthesized using 2-amino-2-methyl-1,3-propanediol and 2-amino-2-ethyl-1,3-propanediol, have shown potential as enhanced magnetic coolers. These complexes exhibit large magnetocaloric effects, making them suitable for low-temperature refrigeration applications (Manoli et al., 2008).
Catalysis and Chemical Synthesis
2-Ethyl-2-methyl-1,3-propanediol is involved in various catalytic processes and chemical syntheses. For instance, the hydrogenation of dimethyl malonate to 1,3-propanediol over a Cu/SiO2 catalyst has been studied, indicating the significance of 1,3-propanediol as a monomer in polytrimethylene-terephthalate production (Zheng et al., 2017). Additionally, the catalytic dehydration of 1,2-propanediol to produce propanal, with the involvement of 2-ethyl-4-methyl-1,3-dioxolane, has been examined (Mori et al., 2009).
Thermal Conductivity and Energy Storage
The thermal conductivities of compounds like 2-amino-2-methyl-1,3-propanediol (AMP) and their mixtures are crucial in energy storage applications. The measured thermal conductivities suggest potential usage in thermal storage of energy, with the temperature range from 20°C to their supermelting temperatures being a critical factor (Zhang & Xu, 2001).
Biotechnology and Fermentation
In the field of biotechnology, 1,3-propanediol, a derivative of 2-Ethyl-2-methyl-1,3-propanediol, has been extensively researched. For example, studies on the biological production of 2,3-butanediol, a compound closely related to 1,3-propanediol, have shown its importance in chemical feedstocks and liquid fuels (Syu, 2001). Moreover, advancements in genetically engineered strains for efficient 1,3-Propanediol production from glycerol highlight the biotechnological significance of these compounds (Yang et al., 2018).
Future Directions
There are several papers discussing the future directions of research involving 2-Ethyl-2-methyl-1,3-propanediol. One paper discusses the construction of a synthetic pathway for the production of 1,3-propanediol . Another paper discusses the potential for 2-Ethyl-2-methyl-1,3-propanediol in the context of the synthesis of methacrylic acid .
properties
IUPAC Name |
2-ethyl-2-methylpropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-6(2,4-7)5-8/h7-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAWKNVDKFZFSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227813 | |
Record name | 2-Ethyl-2-methylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-methyl-1,3-propanediol | |
CAS RN |
77-84-9 | |
Record name | 2-Ethyl-2-methyl-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-2-methyl-1,3-propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 77-84-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Ethyl-2-methylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-methylpropane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYL-2-METHYL-1,3-PROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TRA28C44U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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